2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine
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Overview
Description
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine is a chemical compound that features a pyridine ring substituted with a thiophene ring, which is further substituted with a tris(4-chlorophenyl)stannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine typically involves a multi-step process. One common method is the Stille coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction. The general steps include:
Preparation of the Stannylated Thiophene: This involves the reaction of thiophene with tris(4-chlorophenyl)stannane in the presence of a suitable catalyst.
Coupling with Pyridine: The stannylated thiophene is then coupled with a pyridine derivative using a palladium catalyst under specific conditions, such as elevated temperatures and inert atmosphere.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the stannyl group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used in studies involving biological systems, such as investigating its interactions with biomolecules.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine involves its interaction with specific molecular targets. The stannyl group can participate in transmetalation reactions, which are crucial in cross-coupling processes. The pyridine and thiophene rings can interact with various biological targets, potentially affecting pathways related to their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}benzene
- 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}furan
Uniqueness
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine is unique due to the presence of both a pyridine and thiophene ring, which can confer distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and research studies.
Properties
CAS No. |
112931-14-3 |
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Molecular Formula |
C27H18Cl3NSSn |
Molecular Weight |
613.6 g/mol |
IUPAC Name |
tris(4-chlorophenyl)-(3-pyridin-2-ylthiophen-2-yl)stannane |
InChI |
InChI=1S/C9H6NS.3C6H4Cl.Sn/c1-2-5-10-9(3-1)8-4-6-11-7-8;3*7-6-4-2-1-3-5-6;/h1-6H;3*2-5H; |
InChI Key |
CTTLLIAGPDGNEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(SC=C2)[Sn](C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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